2-(5-Methylthiophen-2-yl)propan-2-amine
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Overview
Description
2-(5-Methylthiophen-2-yl)propan-2-amine is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylthiophen-2-yl)propan-2-amine typically involves the reaction of 5-methylthiophene-2-carbaldehyde with a suitable amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a metal catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylthiophen-2-yl)propan-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
2-(5-Methylthiophen-2-yl)propan-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(5-Methylthiophen-2-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound with a sulfur atom in the ring.
2,5-Dimethylthiophene: A derivative with two methyl groups.
Thiophene-2-carbaldehyde: A precursor in the synthesis of 2-(5-Methylthiophen-2-yl)propan-2-amine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C8H13NS |
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Molecular Weight |
155.26 g/mol |
IUPAC Name |
2-(5-methylthiophen-2-yl)propan-2-amine |
InChI |
InChI=1S/C8H13NS/c1-6-4-5-7(10-6)8(2,3)9/h4-5H,9H2,1-3H3 |
InChI Key |
OADKEBRJHNXWGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(C)(C)N |
Origin of Product |
United States |
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